2'-Carboethoxy-3-phenylpropiophenone
Overview
Description
It is a yellow crystalline powder commonly used in medical, environmental, and industrial research. This compound is notable for its unique structure, which includes both an ester and a ketone functional group, making it a versatile intermediate in organic synthesis.
Scientific Research Applications
2’-Carboethoxy-3-phenylpropiophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of polymers and other materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Carboethoxy-3-phenylpropiophenone typically involves the Claisen condensation reaction between ethyl benzoate and acetophenone. The reaction is carried out in the presence of a strong base such as sodium ethoxide or potassium tert-butoxide. The reaction conditions usually include refluxing the mixture in an appropriate solvent like ethanol or toluene for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 2’-Carboethoxy-3-phenylpropiophenone follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified through recrystallization or distillation to achieve the desired purity level.
Chemical Reactions Analysis
Types of Reactions
2’-Carboethoxy-3-phenylpropiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: 2’-Hydroxy-3-phenylpropiophenone.
Substitution: Various ester or amide derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 2’-Carboethoxy-3-phenylpropiophenone involves its interaction with various molecular targets. The ester and ketone functional groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate the activity of these biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-phenyl-2-oxopropanoate: Similar structure but lacks the phenyl group on the ketone.
Benzylideneacetone: Similar ketone structure but lacks the ester group.
Phenylacetone: Similar ketone structure but lacks the ester and additional phenyl group.
Uniqueness
2’-Carboethoxy-3-phenylpropiophenone is unique due to its combination of ester and ketone functional groups, which provide it with versatile reactivity and make it a valuable intermediate in organic synthesis. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its importance in scientific research and industry .
Properties
IUPAC Name |
ethyl 2-(3-phenylpropanoyl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O3/c1-2-21-18(20)16-11-7-6-10-15(16)17(19)13-12-14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQGFRLPFABIKLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C(=O)CCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40643970 | |
Record name | Ethyl 2-(3-phenylpropanoyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40643970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898764-10-8 | |
Record name | Ethyl 2-(1-oxo-3-phenylpropyl)benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898764-10-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-(3-phenylpropanoyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40643970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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